molecular formula C10H7FN2O2 B1437364 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid CAS No. 1152868-16-0

3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1437364
CAS No.: 1152868-16-0
M. Wt: 206.17 g/mol
InChI Key: GMPXSUOBBQQHAC-UHFFFAOYSA-N
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Description

“3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1152868-16-0. It has a molecular weight of 206.18 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through reactions of aldehyde derivatives with different amines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7FN2O2/c11-8-6-7 (10 (14)15)2-3-9 (8)13-5-1-4-12-13/h1-6H, (H,14,15) . This indicates the molecular formula of the compound is C10H7FN2O2.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 206.18 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid and its derivatives have been widely studied for their synthesis methods and antimicrobial properties. For instance, Gadakh et al. (2010) reported the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, demonstrating significant antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, although they found limited antifungal activity against Candida albicans (Gadakh et al., 2010). Similarly, Mistry et al. (2016) synthesized derivatives of 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one, showing a range from good to excellent antimicrobial potency (Mistry et al., 2016).

Antitumor Activity and Molecular Docking Studies

El-Zahar et al. (2011) explored the antitumor properties of benzofuran-2-yl pyrazole pyrimidine derivatives, highlighting the potential of these compounds in cancer therapy. They also conducted molecular docking studies to understand the interaction of these compounds with thymidylate synthase, a key enzyme involved in DNA synthesis (El-Zahar et al., 2011).

Fluorescent Chemosensors for Metal Ion Detection

Khan (2020) reported the synthesis of a novel pyrazoline derivative with fluorescent chemosensor properties for metal ions, specifically highlighting its ability to detect Fe3+ ions in solution. This compound demonstrated potential in applications involving the detection of specific metal ions in various environments (Khan, 2020).

COX-2 Inhibitors for Anti-inflammatory Applications

Patel et al. (2004) synthesized various derivatives of 4,5-diaryl-1H-pyrazole-3-ol as potential COX-2 inhibitors, indicating their potential use in anti-inflammatory and pain management therapies. They tested these compounds for their inhibitory activity against COX-1 and COX-2 enzymes, showing good selectivity for COX-2, which is often targeted to reduce inflammation without the side effects associated with COX-1 inhibition (Patel et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid” were not found, research on similar compounds suggests potential areas of interest, including the development of new drugs .

Properties

IUPAC Name

3-fluoro-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPXSUOBBQQHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152868-16-0
Record name 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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